Cas no 313529-58-7 (N-{4-(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoylphenyl}-3-nitrobenzamide)

N-{4-(5-エチル-1,3,4-チアジアゾール-2-イル)スルファモイルフェニル}-3-ニトロベンズアミドは、高度に特異的な化学構造を有する有機化合物です。1,3,4-チアジアゾール環とスルホンアミド基、ニトロベンズアミド基を併せ持つことで、優れた分子認識能と安定性を示します。特に医薬品中間体としての応用が期待され、標的タンパク質との選択的相互作用が可能です。エチル基の導入により脂溶性が調整されており、生体膜透過性の向上が特徴です。ニトロ基の電子求引性が分子全体の反応性を高め、さらにスルホンアミド部位が水溶性を補完するというバランスの取れた設計がなされています。この化合物は創薬研究において、新規活性分子の開発基盤として有用です。

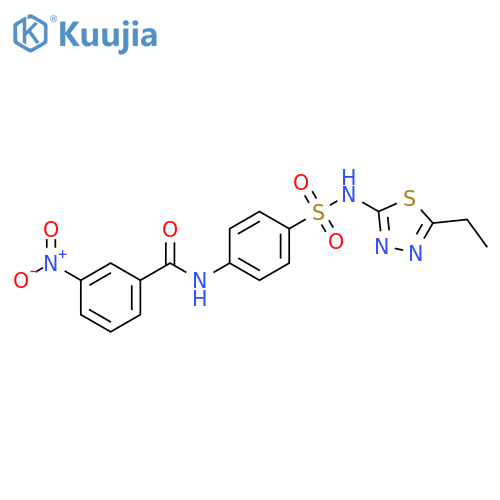

313529-58-7 structure

商品名:N-{4-(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoylphenyl}-3-nitrobenzamide

N-{4-(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoylphenyl}-3-nitrobenzamide 化学的及び物理的性質

名前と識別子

-

- N-{4-(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoylphenyl}-3-nitrobenzamide

- Oprea1_005508

- F0126-0227

- N-(4-{[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]sulfonyl}phenyl)-3-nitrobenzamide

- SR-01000004935-1

- MLS001167420

- CHEMBL1430761

- N-[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]-3-nitrobenzamide

- N-{4-[(5-ETHYL-1,3,4-THIADIAZOL-2-YL)SULFAMOYL]PHENYL}-3-NITROBENZAMIDE

- SMR000640707

- N-(4-(N-(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl)phenyl)-3-nitrobenzamide

- 313529-58-7

- HMS2944O21

- AKOS003410704

- SR-01000004935

- Benzamide, N-[4-[[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]sulfonyl]phenyl]-3-nitro-

-

- インチ: 1S/C17H15N5O5S2/c1-2-15-19-20-17(28-15)21-29(26,27)14-8-6-12(7-9-14)18-16(23)11-4-3-5-13(10-11)22(24)25/h3-10H,2H2,1H3,(H,18,23)(H,20,21)

- InChIKey: RFTBPUSKXJQOCC-UHFFFAOYSA-N

- ほほえんだ: C(NC1=CC=C(S(NC2=NN=C(CC)S2)(=O)=O)C=C1)(=O)C1=CC=CC([N+]([O-])=O)=C1

計算された属性

- せいみつぶんしりょう: 433.05146094g/mol

- どういたいしつりょう: 433.05146094g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 9

- 重原子数: 29

- 回転可能化学結合数: 6

- 複雑さ: 687

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 184Ų

- 疎水性パラメータ計算基準値(XlogP): 2.4

じっけんとくせい

- 密度みつど: 1.559±0.06 g/cm3(Predicted)

- 酸性度係数(pKa): 5.24±0.50(Predicted)

N-{4-(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoylphenyl}-3-nitrobenzamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| A2B Chem LLC | BA73992-1mg |

N-{4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}-3-nitrobenzamide |

313529-58-7 | 1mg |

$245.00 | 2024-04-20 | ||

| Life Chemicals | F0126-0227-1mg |

N-{4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}-3-nitrobenzamide |

313529-58-7 | 90%+ | 1mg |

$54.0 | 2023-05-17 |

N-{4-(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoylphenyl}-3-nitrobenzamide 関連文献

-

Alexander J. Blake,Neil R. Champness,Paul A. Cooke,James E. B. Nicolson Chem. Commun., 2000, 665-666

-

M. Kubus,K. Levin,S. Kroeker,D. Enseling,T. Jüstel,H.-J. Meyer Dalton Trans., 2015,44, 2819-2826

-

3. Stapling of unprotected helical peptides via photo-induced intramolecular thiol–yne hydrothiolation†Yuan Tian,Jingxu Li,Hui Zhao,Xiangze Zeng,Dongyuan Wang,Qisong Liu,Xiaogang Niu,Xuhui Huang,Naihan Xu,Zigang Li Chem. Sci., 2016,7, 3325-3330

-

Per Eklund,Sit Kerdsongpanya J. Mater. Chem. C, 2016,4, 3905-3914

-

5. Triphenylphosphine oxide-catalyzed stereoselective poly- and dibromination of unsaturated compounds†Tian-Yang Yu,Yao Wang,Xiu-Qin Hu,Peng-Fei Xu Chem. Commun., 2014,50, 7817-7820

313529-58-7 (N-{4-(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoylphenyl}-3-nitrobenzamide) 関連製品

- 22583-53-5(2-(chloromethoxy)-2,3-dihydro-1H-isoindole-1,3-dione)

- 1261751-79-4(4,4'-Bis(trifluoromethoxy)-2-nitrobiphenyl)

- 2228202-76-2((1-benzylpyrrolidin-2-yl)methanethiol)

- 1423032-07-8(1-[(3-bromo-2-pyridyl)oxy]-2-methyl-propan-2-amine;hydrochloride)

- 860784-75-4(N-{3-cyano-4-[(2-methylphenyl)sulfanyl]phenyl}-2-methylbenzenecarboxamide)

- 1807260-90-7(Ethyl 2-cyano-3-ethyl-4-nitrobenzoate)

- 2098078-97-6(2-(1-(2-fluoroethyl)-3-(pyridin-3-yl)-1H-pyrazol-4-yl)acetonitrile)

- 1131587-85-3(Methyl 2-(aminomethyl)-5-bromobenzoate)

- 1860790-55-1(4-[1-(Aminomethyl)cyclopropyl]oxan-4-ol)

- 2227817-85-6((2R)-6,6-dimethylheptan-2-amine)

推奨される供給者

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬

Suzhou Senfeida Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量